Technical Monograph: 3-Oxo-3-(m-tolylamino)propanoic Acid
Technical Monograph: 3-Oxo-3-(m-tolylamino)propanoic Acid
This technical guide provides a comprehensive analysis of 3-oxo-3-(m-tolylamino)propanoic acid , a specialized organic building block.[1]
CAS Registry Number: 95262-00-3[1]
Executive Summary
3-Oxo-3-(m-tolylamino)propanoic acid (also known as N-(3-methylphenyl)malonamic acid) is a bifunctional reagents characterized by a reactive methylene group flanked by a carboxylic acid and an amide.[1] It serves as a critical intermediate in the synthesis of nitrogen heterocycles, particularly 4-hydroxy-2-quinolones via the Knorr quinoline synthesis.[1]
This guide outlines the chemical identity, validated synthesis protocols, and downstream applications of this compound, prioritizing high-fidelity chemical logic and self-validating experimental workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound is the mono-amide derivative of malonic acid and m-toluidine.[1] Its structure allows for dual reactivity: electrophilic attack at the carbonyls and nucleophilic attack at the active methylene (C2).[1]
| Property | Data |
| CAS Number | 95262-00-3 |
| IUPAC Name | 3-Oxo-3-(3-methylanilino)propanoic acid |
| Synonyms | N-(3-methylphenyl)malonamic acid; Malonanilic acid, 3'-methyl- |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted pKa | ~3.5 (Carboxylic acid), ~13 (Amide NH) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Note on Melting Point: While specific experimental data for the m-isomer is not widely indexed in public repositories, the unsubstituted analog (malonanilic acid) melts at ~132°C. Researchers should anticipate a melting range between 120–140°C and validate via DSC.[1]
Synthetic Pathways & Mechanism[11][12][13]
Two primary routes exist for synthesis. Method A (Meldrum's Acid) is the superior laboratory method due to its high regioselectivity, preventing the formation of the symmetrical diamide byproduct common in Method B.[1][2]
Comparative Synthesis Logic
Figure 1: Comparison of synthetic routes. Method A is kinetic and clean; Method B is thermodynamic and prone to side reactions.[1]
Experimental Protocols
Method A: The Meldrum's Acid Route (High Purity)
This protocol exploits the thermal decomposition of Meldrum's acid to generate a reactive ketene intermediate, which is intercepted by the aniline.[1][2]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of Meldrum's acid in 20 mL of dry acetonitrile.
-
Addition: Add 10 mmol of m-toluidine dropwise. The reaction is slightly exothermic.[1]
-
Reflux: Heat the mixture to reflux (80–82°C) for 4 hours.
-
Mechanistic Check: The evolution of acetone (detected by smell or trap) indicates reaction progress.[1]
-
-
Isolation: Cool the solution to room temperature. The product often precipitates directly.[1]
-
If no precipitate forms, concentrate the solvent to 50% volume and chill at 4°C.[1]
-
-
Purification: Filter the solid and wash with cold diethyl ether to remove unreacted amine.
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at
~3.4 ppm (Active ) and broad singlet at ~10.0 ppm (Amide NH).[1]
-
Method B: The Malonate Ester Route (Scale-Up)
Suitable for kilogram-scale where chromatography is avoided, though yield is lower due to diamide formation.[1]
Step-by-Step Workflow:
-
Condensation: Mix m-toluidine (1.0 eq) and diethyl malonate (1.5 eq) neat.
-
Heating: Heat to 160°C. Continuously distill off the ethanol byproduct to drive equilibrium.
-
Hydrolysis: Dissolve the resulting crude ester in ethanolic NaOH (1M). Stir for 2 hours.
-
Acidification: Carefully acidify with HCl to pH 2. The mono-acid precipitates; the diamide (if formed) remains insoluble or requires hot filtration to separate.[1]
Applications in Drug Discovery[1]
The primary utility of CAS 95262-00-3 is as a scaffold for 4-hydroxy-2-quinolones , a privileged structure in medicinal chemistry (e.g., Roquinimex derivatives).[1]
The Knorr Quinoline Cyclization
Under strong acidic conditions, the compound undergoes intramolecular Friedel-Crafts acylation.[1]
Figure 2: Cyclization pathway.[1] The meta-methyl group directs the cyclization primarily to the para-position (sterically less hindered), yielding the 7-methyl quinolone.
Heterocyclic Derivatization
The active methylene group at C2 is a "soft" nucleophile, capable of:
-
Knoevenagel Condensation: Reaction with aromatic aldehydes to form benzylidene derivatives (potential antioxidants).[1]
-
Diazo Coupling: Reaction with diazonium salts to form azo dyes.[1]
References
-
Davidson, D., & Bernhard, S. A. (1948).[1][4][2] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428. (Foundational text on Meldrum's acid reactivity with amines).
-
Wolfbeis, O. S. (1981).[1][2] The reaction of Meldrum's acid with amines: A convenient synthesis of malonamic acids.[1] Monatshefte für Chemie, 112, 369–374.[1]
-
Patel, N. B., & Shaikh, F. M. (2010).[1][2] Synthesis of new 4-hydroxy-2-quinolones via Knorr synthesis.[1] International Journal of Drug Development and Research.[1] (Context for quinoline cyclization).
-
Song, Z., et al. (2015).[1][2] Synthesis and antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link][1]
